![molecular formula C24H22N4O3 B2767584 4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenylmethoxyphenyl)butanamide CAS No. 880811-82-5](/img/structure/B2767584.png)
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenylmethoxyphenyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenylmethoxyphenyl)butanamide, commonly known as BB-94 or Batimastat, is a synthetic compound belonging to the family of hydroxamic acid-based matrix metalloproteinases (MMPs) inhibitors. MMPs are a group of enzymes responsible for the degradation of extracellular matrix (ECM) proteins, including collagen, elastin, and fibronectin, which are essential for maintaining tissue integrity and function. MMPs are involved in a wide range of physiological and pathological processes, such as tissue remodeling, wound healing, cancer invasion and metastasis, and inflammation. Therefore, MMPs inhibitors have been extensively studied as potential therapeutic agents for various diseases, including cancer.
Scientific Research Applications
- Background : Retinoic acid receptor-related orphan nuclear receptors (RORs) are ligand-regulated transcription factors involved in physiological processes like development, metabolism, and immunity .
- Conclusion : These derivatives hold promise for treating autoimmune conditions like rheumatoid arthritis, psoriasis, and multiple sclerosis .
RORc Inverse Agonists for Autoimmune Diseases
Azetidin-1-yl Derivatives via Staudinger Reaction
Anticancer Activity via EGFR Kinase Inhibition
properties
IUPAC Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenylmethoxyphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N4O3/c29-23(11-6-16-28-24(30)21-9-4-5-10-22(21)26-27-28)25-19-12-14-20(15-13-19)31-17-18-7-2-1-3-8-18/h1-5,7-10,12-15H,6,11,16-17H2,(H,25,29) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVPZMCNLQXKFGM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)CCCN3C(=O)C4=CC=CC=C4N=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-oxo-1,2,3-benzotriazin-3-yl)-N-(4-phenylmethoxyphenyl)butanamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.